molecular formula C21H17N7O3 B284598 N-{2,3,7-tricyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazin-6-yl}acetamide

N-{2,3,7-tricyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazin-6-yl}acetamide

Katalognummer: B284598
Molekulargewicht: 415.4 g/mol
InChI-Schlüssel: FCISKRNPWSAYJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2,3,7-tricyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazin-6-yl}acetamide, commonly known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is involved in the regulation of inflammation, immune response, and cell survival. TPCA-1 has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Wirkmechanismus

TPCA-1 acts as a potent inhibitor of the NF-κB pathway by targeting the catalytic subunit of the inhibitor of κB kinase (IKK) complex, which is responsible for the activation of NF-κB. TPCA-1 binds to the ATP-binding pocket of the IKKβ subunit and inhibits its kinase activity, thereby preventing the phosphorylation and degradation of the inhibitory protein IκBα and the subsequent activation of NF-κB.
Biochemical and physiological effects:
The inhibition of the NF-κB pathway by TPCA-1 has several biochemical and physiological effects. It reduces the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, which are involved in the recruitment and activation of immune cells. It also inhibits the expression of anti-apoptotic proteins and promotes apoptosis in cancer cells. TPCA-1 has been shown to have minimal toxicity and does not affect normal cell growth and survival.

Vorteile Und Einschränkungen Für Laborexperimente

TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for the IKKβ subunit and does not affect other kinases. It has been extensively studied in various cell lines and animal models, and its mechanism of action is well understood. However, TPCA-1 has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro studies. It has low bioavailability and limited tissue penetration, which may affect its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the study of TPCA-1. One direction is to develop more potent and selective inhibitors of the NF-κB pathway that can overcome the limitations of TPCA-1. Another direction is to investigate the potential therapeutic applications of TPCA-1 in other diseases, such as infectious diseases and neurodegenerative diseases. Additionally, the combination of TPCA-1 with other drugs or therapies may enhance its efficacy and reduce the risk of drug resistance. Finally, the development of TPCA-1 analogs with improved pharmacokinetic properties may lead to the development of new drugs with clinical applications.

Synthesemethoden

TPCA-1 can be synthesized through a multistep process involving the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 3,4-dimethoxyphenethylamine followed by the reaction with acetic anhydride to form the final product. The synthesis process has been optimized to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, TPCA-1 has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In autoimmune disorders, TPCA-1 has been shown to suppress the immune response and reduce inflammation. In inflammatory diseases, TPCA-1 has been shown to reduce inflammation and tissue damage.

Eigenschaften

Molekularformel

C21H17N7O3

Molekulargewicht

415.4 g/mol

IUPAC-Name

N-[2,3,7-tricyano-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazin-6-yl]acetamide

InChI

InChI=1S/C21H17N7O3/c1-12(29)25-20-14(9-22)19-21(27-16(11-24)15(10-23)26-19)28(20)7-6-13-4-5-17(30-2)18(8-13)31-3/h4-5,8H,6-7H2,1-3H3,(H,25,29)

InChI-Schlüssel

FCISKRNPWSAYJK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C2=NC(=C(N=C2N1CCC3=CC(=C(C=C3)OC)OC)C#N)C#N)C#N

Kanonische SMILES

CC(=O)NC1=C(C2=NC(=C(N=C2N1CCC3=CC(=C(C=C3)OC)OC)C#N)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.